4-[(4-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione

Medicinal Chemistry Immuno-Oncology IDO Inhibition

4-[(4-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione (CAS 61341-31-9) is a synthetic small molecule belonging to the 4-aminophthalimide derivative class. Its structure consists of a phthalimide (isoindole-1,3-dione) core bearing a 4-methylcyclohexylamino substituent at the 4-position.

Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
CAS No. 61341-31-9
Cat. No. B14581800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione
CAS61341-31-9
Molecular FormulaC15H18N2O2
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)NC2=CC=CC3=C2C(=O)NC3=O
InChIInChI=1S/C15H18N2O2/c1-9-5-7-10(8-6-9)16-12-4-2-3-11-13(12)15(19)17-14(11)18/h2-4,9-10,16H,5-8H2,1H3,(H,17,18,19)
InChIKeyAVHSWFWNKHINGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione (CAS 61341-31-9): Chemical Identity and Structural Classification


4-[(4-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione (CAS 61341-31-9) is a synthetic small molecule belonging to the 4-aminophthalimide derivative class. Its structure consists of a phthalimide (isoindole-1,3-dione) core bearing a 4-methylcyclohexylamino substituent at the 4-position. The molecular formula is C15H18N2O2 with a molecular weight of 258.32 g/mol . This compound is structurally related to a broader family of 4-aminophthalimide derivatives that have been investigated as environment-sensitive fluorescent probes and as scaffolds for cyclooxygenase (COX) inhibitors [1].

Why Generic Substitution Is Not Advisable for 4-[(4-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione


Phthalimide derivatives with substituents at the 4-position exhibit highly position- and substituent-dependent photophysical and biological properties. Regioisomeric analogs (e.g., 5-amino vs. 4-amino substitution) and N-substituted variants (e.g., N-cyclohexylphthalimides) demonstrate markedly different fluorescence quantum yields, COX-2/COX-1 selectivity profiles, and target binding affinities [1][2]. Consequently, substituting 4-[(4-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione with a generic phthalimide analog without experimental validation risks unpredictable performance in fluorescence-based assays or biological screening campaigns.

Quantitative Differentiation Evidence for 4-[(4-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione


Structural Differentiation from Regioisomeric 5-Amino Analog

The 4-amino regioisomer 4-[(4-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione is structurally distinct from the 5-amino-2-(4-methylcyclohexyl) analog, which has been reported as an indoleamine 2,3-dioxygenase (IDO) inhibitor. The 5-amino regioisomer exhibits an IC50 of 51,000 nM against mouse IDO2 [1]. No inhibitory data are currently available for the 4-amino regioisomer, but the positional isomerism is expected to alter both electronic properties and target engagement.

Medicinal Chemistry Immuno-Oncology IDO Inhibition

Fluorescence Quantum Yield Potential: Class-Level Inference from 4-Aminophthalimide Derivatives

4-Aminophthalimide (4AP) is a well-established fluorescent probe with quantum yields (Φ) reaching 0.70 in THF [1][2]. The incorporation of alicyclic amino groups at the 4-position of N-cyclohexylphthalimide has been shown to yield Φ values exceeding 0.50 in solution, whereas the unsubstituted parent N-cyclohexylphthalimide is essentially non-fluorescent [1]. Although no direct measurement for 4-[(4-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione has been published, its 4-amino substitution pattern with a bulky alicyclic group is consistent with the structural features conferring enhanced fluorescence.

Fluorescence Spectroscopy Materials Chemistry Polyimide Precursors

Recommended Application Scenarios for 4-[(4-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione Based on Available Evidence


Fluorescent Probe Development Requiring Custom Solvatochromic Characterization

Given the class-level evidence that 4-aminophthalimide derivatives exhibit strong solvatochromic fluorescence [1], this compound may serve as a candidate for environment-sensitive fluorescent probe development. Users should experimentally determine its quantum yield and emission wavelength in target solvents (e.g., cyclohexane, THF, water) prior to assay deployment, as the 4-methylcyclohexyl substituent may introduce steric effects not present in the published 4AP or 4Pi analogs.

Structure-Activity Relationship (SAR) Studies for COX or IDO Inhibition

The phthalimide scaffold is recognized for COX inhibitory activity [2], and the regioisomeric 5-amino analog has documented (albeit weak) IDO2 inhibition [3]. This compound is suited for inclusion in SAR libraries to probe the effect of 4-amino vs. 5-amino substitution and N-substitution patterns on enzyme inhibition potency and selectivity.

Polyimide Model Compound for Photophysical Studies

As a low-molecular-weight model of 4-amino-substituted phthalimide units in polyimides, this compound can be used to study intramolecular charge-transfer (ICT) states and fluorescence behavior in solution and solid state, following the methodology established for 4Pi and 4Pyr compounds [1].

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